2-Benzyl-L-proline hydrochloride
Overview
Description
2-Benzyl-L-proline hydrochloride (2-BP-HCl) is an organic compound that is commonly used in laboratory experiments due to its unique properties and wide range of applications. 2-BP-HCl is a derivative of the amino acid proline, and is a highly versatile compound. It is used in a variety of scientific experiments, including synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Organic Synthesis Catalysis
L-Proline derivatives, including those related to 2-Benzyl-L-proline hydrochloride, have demonstrated significant utility as organocatalysts in various organic synthesis processes. For instance, L-proline has been employed as an efficient catalyst in the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes, offering moderate to excellent yields under mild conditions (Varala et al., 2007). Similarly, it catalyzes the green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones, showcasing its potential in pharmaceutical research (Sayed et al., 2021).
Multicomponent Reactions
L-Proline has been utilized as a bifunctional organocatalyst in multicomponent reactions, facilitating the construction of complex heterocyclic compounds. An example includes the synthesis of spiro[benzo[c]pyrano[3,2-a]phenazines] through a domino multi-component reaction, highlighting L-proline's role in enhancing reaction efficiency and yield (Hasaninejad et al., 2013). Another application is in the assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones, where CuI/L-proline catalyzed coupling reactions demonstrate L-proline's versatility in organic chemistry (Diao et al., 2009).
Asymmetric Syntheses and Chiral Separation
L-Proline and its derivatives also play critical roles in asymmetric syntheses and chiral separation, important for producing enantiomerically pure compounds. Research shows that L-proline can catalyze direct aldol reactions with high enantioselectivity, making it valuable in synthesizing chiral molecules (Tang et al., 2004). Additionally, L-proline derivatives have been utilized for the chiral separation of amines in non-aqueous capillary electrophoresis, demonstrating their application in analytical chemistry (Hedeland et al., 2003).
properties
IUPAC Name |
(2R)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJFGQFCBZKRU-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375937 | |
Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86116-84-9 | |
Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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